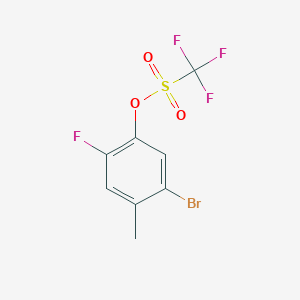

![molecular formula C19H18ClN3O5 B2547214 5-chloro-2-nitro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921792-28-1](/img/structure/B2547214.png)

5-chloro-2-nitro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

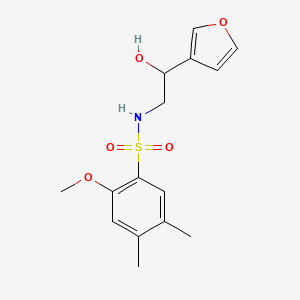

The compound 5-chloro-2-nitro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a heterocyclic compound that appears to be related to various bioactive molecules. The structure suggests the presence of a benzamide moiety, which is often associated with biological activity, and a nitro group which can be a key functional group in drug design.

Synthesis Analysis

The synthesis of related heterocyclic compounds often begins with multireactive building blocks such as 4-chloro-2-fluoro-5-nitrobenzoic acid, which can be used to prepare substituted nitrogenous heterocycles . The synthesis of a closely related compound, 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, was achieved from 5-chloro-2-nitrobenzoic acid through a series of reactions including reduction, esterification, sulfonylation, N-alkylation, and Dieckmann condensation, followed by decarboxylation and desulfonation . This synthesis route could potentially be adapted for the synthesis of this compound by modifying the N-alkylation and cyclization steps to incorporate the appropriate side chain.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be complex and is often confirmed by spectroscopic methods and X-ray diffraction studies. For instance, a related compound with a complex heterocyclic structure was characterized and confirmed by X-ray diffraction, which provided detailed information about the crystal and molecular structure . This type of analysis would be essential for confirming the structure of this compound, ensuring the correct spatial arrangement of atoms and the presence of functional groups.

Chemical Reactions Analysis

The chemical reactions involving heterocyclic compounds can be quite diverse. The presence of a nitro group, for example, allows for further chemical transformations, such as reduction to an amine, which can then participate in various coupling reactions. The benzamide moiety could undergo acylation, alkylation, or nucleophilic substitution reactions depending on the reaction conditions and the presence of other functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this compound would be influenced by its molecular structure. The presence of chloro and nitro substituents could affect its polarity, solubility, and reactivity. The compound's crystal structure, as determined by X-ray diffraction, would provide insights into its solid-state properties, such as melting point, stability, and intermolecular interactions . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent.

Wissenschaftliche Forschungsanwendungen

Electrochemical Studies

Electrochemical behaviors of benzoxazole compounds, closely related to the chemical , have been studied using various voltammetry techniques. These studies provide insights into the quantitative determination of benzoxazoles, showcasing their electrochemical reduction properties and potential applications in sensitive detection methods (Zeybek et al., 2009).

Synthesis and Structural Analysis

Investigations into the synthesis of [1,4]oxazepine-based compounds reveal their importance in creating carbonic anhydrase inhibitors, highlighting a dual role of primary sulfonamide functionality in enabling ring construction and acting as an enzyme prosthetic group (Sapegin et al., 2018). Furthermore, the synthesis of 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine showcases the versatility of related chemical frameworks in drug synthesis, serving as a key intermediate for pharmaceuticals (Can, 2012).

Medicinal Chemistry Applications

The synthesis and evaluation of benzimidazole-5-carboxamide derivatives, possessing significant antimalarial, antiproliferative, and apoptotic activities, underscore the therapeutic potential of compounds within this chemical family (Romero et al., 2018). Additionally, novel 2-substituted-1H-benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity, further demonstrating the relevance of this class of compounds in developing new therapeutics (Abdellatif et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-chloro-2-nitro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O5/c1-19(2)10-28-16-9-12(5-7-15(16)22(3)18(19)25)21-17(24)13-8-11(20)4-6-14(13)23(26)27/h4-9H,10H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKXCZXKCWDJIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])N(C1=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

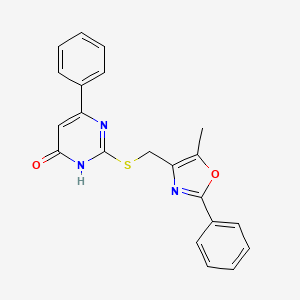

![N-(3,4-dimethylphenyl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B2547131.png)

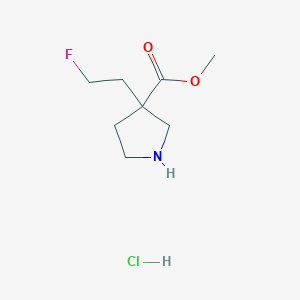

![1-(3-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2547137.png)

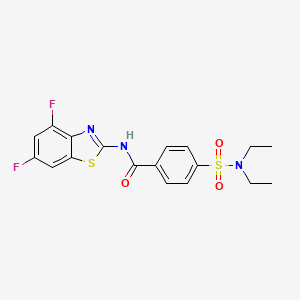

![N-cyclohexyl-2-(3-methoxybenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2547139.png)

![4-(4-Methylphenyl)-6-[(3-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2547145.png)

![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol](/img/structure/B2547150.png)

![2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2547151.png)

![morpholino(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2547153.png)